Tetrahydrozoline phosphate

Receptor pharmacology Adrenergic receptor subtype selectivity Ocular decongestant mechanism

Tetrahydrozoline phosphate (CAS 94133-85-4, molecular formula C₁₃H₁₉N₂O₄P, MW 298.27 g/mol) is the dihydrogen phosphate salt of tetrahydrozoline, an imidazoline-derivative α-adrenergic receptor agonist. Tetrahydrozoline is classified as a selective α1-adrenergic receptor agonist, distinguishing it from mixed α1/α2 agonists such as naphazoline (~2:1 α2:α1 binding ratio) and α2-preferring agonists such as oxymetazoline (~5:1 α2:α1) and brimonidine (~1000:1 α2:α1).

Molecular Formula C13H19N2O4P
Molecular Weight 298.27 g/mol
CAS No. 94133-85-4
Cat. No. B12732068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrozoline phosphate
CAS94133-85-4
Molecular FormulaC13H19N2O4P
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=[NH+]CCN3.OP(=O)(O)[O-]
InChIInChI=1S/C13H16N2.H3O4P/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;1-5(2,3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H3,1,2,3,4)
InChIKeyHPGQQPUQEIRXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrozoline Phosphate (CAS 94133-85-4): Procurement-Grade Overview of an α1-Selective Imidazoline Decongestant


Tetrahydrozoline phosphate (CAS 94133-85-4, molecular formula C₁₃H₁₉N₂O₄P, MW 298.27 g/mol) is the dihydrogen phosphate salt of tetrahydrozoline, an imidazoline-derivative α-adrenergic receptor agonist [1]. Tetrahydrozoline is classified as a selective α1-adrenergic receptor agonist, distinguishing it from mixed α1/α2 agonists such as naphazoline (~2:1 α2:α1 binding ratio) and α2-preferring agonists such as oxymetazoline (~5:1 α2:α1) and brimonidine (~1000:1 α2:α1) [2]. The phosphate salt form is recognized alongside the hydrochloride (CAS 522-48-5) and nitrate (CAS 118201-38-0) salts as pharmaceutically equivalent active pharmaceutical ingredient (API) forms for occupational exposure limit purposes, sharing the same active moiety [3]. The compound is primarily utilized in topical ophthalmic and nasal decongestant formulations at a 0.05% concentration, producing vasoconstriction of conjunctival and nasal mucosal blood vessels through α1-adrenoceptor-mediated Gq-protein signaling [1].

Why Tetrahydrozoline Phosphate Cannot Be Interchanged with Other Imidazoline Decongestants or Alternative Salt Forms Without Quantitative Justification


Imidazoline decongestants are not pharmacologically interchangeable, despite their shared chemical scaffold. Receptor selectivity profiles diverge sharply: tetrahydrozoline is a selective α1-adrenergic receptor agonist, whereas naphazoline is a mixed α1/α2 agonist (~2:1 α2:α1 binding ratio) and oxymetazoline is α2-preferring (~5:1 α2:α1) [1]. This selectivity difference carries clinical consequences—α1-selective agonists constrict both conjunctival arterioles and venules and are associated with tachyphylaxis after as few as 5–10 days of repeated use, while α2-selective agents such as brimonidine (1000:1 α2:α1 selectivity) primarily constrict venules and do not exhibit tachyphylaxis [1][2]. Even within the same active moiety, salt-form selection (phosphate vs. hydrochloride vs. nitrate) affects aqueous solubility, formulation pH buffering compatibility, and long-term stability in multi-component ophthalmic solutions—factors that directly impact manufacturability and shelf-life [3]. Head-to-head clinical data confirm that naphazoline 0.02% produces significantly greater conjunctival blanching than tetrahydrozoline 0.05% and retains efficacy after 10 days of use, whereas tetrahydrozoline's effectiveness diminishes [4]. These pharmacodynamic, pharmacokinetic, and formulation-level differences mean that generic substitution without quantitative evidence risks altered efficacy, unexpected tachyphylaxis, or formulation incompatibility.

Tetrahydrozoline Phosphate (CAS 94133-85-4): Quantitative Differentiation Evidence Against Closest Imidazoline Comparators


α1-Adrenergic Receptor Selectivity: Tetrahydrozoline vs. Naphazoline and Oxymetazoline

Tetrahydrozoline is pharmacologically classified as a selective α1-adrenergic receptor agonist, in contrast to naphazoline which is a mixed α1/α2 agonist with an ~2:1 α2:α1 binding ratio, and oxymetazoline which exhibits ~5:1 α2:α1 selectivity [1]. Quantitative binding data from rat brain membrane assays report tetrahydrozoline hydrochloride α1-adrenergic receptor IC₅₀ = 1,600 nM (inhibition of [³H]prazosin binding at 0.2 nM) and α2-adrenergic receptor Ki = 0.8 μM [2][3]. This selectivity profile has direct clinical relevance: α1-selective agonists constrict both conjunctival arterioles and venules and are associated with tachyphylaxis after 5–10 days of repeated use, whereas selective α2 agonists (e.g., brimonidine, 1000:1 α2:α1) primarily constrict venules and do not exhibit tachyphylaxis in long-term studies [1].

Receptor pharmacology Adrenergic receptor subtype selectivity Ocular decongestant mechanism

Vasoconstrictor Potency in Rabbit Aorta: Tetrahydrozoline vs. Oxymetazoline, Naphazoline, and Phenylephrine

In the rabbit aorta isolated tissue model—a classical assay for α-adrenoceptor-mediated vasoconstriction—tetrahydrozoline demonstrated a negative log molar ED₅₀ of 6.5, ranking below oxymetazoline (8.4), naphazoline (7.95), and phenylephrine (7.31), but above tolazoline (5.80) [1]. The study also reported that none of the imidazolines produced maximal contractile effects equal to that of phenylephrine, and all were directly acting agents. Importantly, phentolamine (a non-selective α-blocker) produced nearly equal KB values when tested against tetrahydrozoline, naphazoline, and phenylephrine, confirming that all three agonists act at a common α-adrenoceptor site in this tissue [1]. In a related study of rat aorta, tetrahydrozoline uniquely showed no agonist activity, whereas in rabbit aorta it was a partial agonist, highlighting tissue-specific pharmacodynamics that distinguish it from oxymetazoline and clonidine [2].

Vascular pharmacology Imidazoline potency ranking Ex vivo vasoconstriction assay

Clinical Conjunctival Blanching Efficacy: Tetrahydrozoline 0.05% vs. Naphazoline 0.02% in Head-to-Head Controlled Study

In a double-masked, controlled clinical study of 11 normal volunteers, both tetrahydrozoline 0.05% and naphazoline 0.02% significantly reduced baseline ocular redness after a single instillation, but naphazoline produced significantly more conjunctival blanching (whitening) than tetrahydrozoline [1]. After 10 days of continued use (Part II of the study), only naphazoline retained its whitening ability; tetrahydrozoline's effectiveness diminished, demonstrating differential tachyphylaxis development [1]. The level of redness remained significantly below baseline for 8 hours after a single use of either vasoconstrictor, but after the 10-day multiple-use regimen, significant redness reduction was maintained for 6 hours only with naphazoline [1]. A larger case series (1156 patients, including 348 with allergic conjunctivitis) confirmed tetrahydrozoline 0.05% as an effective decongestant in 97.4% of patients with concomitant oral antihistamine and 93.5% without, with typical duration of effect between 1 and 4 hours [2].

Ophthalmic clinical trial Conjunctival hyperemia Decongestant efficacy comparison

Differential Photostability: Singlet Oxygen Quantum Yield of Tetrahydrozoline vs. Naphazoline

Under direct UV light irradiation in acetonitrile, tetrahydrozoline (THZ) generates singlet oxygen (O₂(¹Δg)) with a quantum yield (ΦΔ) of 0.08, compared to naphazoline (NPZ) which generates singlet oxygen with a quantum yield of 0.2 (literature reference value) [1]. This represents an approximately 2.5-fold lower singlet oxygen photosensitization efficiency for tetrahydrozoline relative to naphazoline. Additionally, in riboflavin-sensitized visible-light photo-oxidation studies in aqueous solution, the two compounds exhibited distinct mechanistic pathways: for NPZ, only H₂O₂ was involved in the photo-oxidation; for THZ, multiple reactive oxygen species (O₂(•-), HO•, and H₂O₂) were detected, with HO• unambiguously identified as the primary THZ oxidative agent [1]. These differential photodegradation mechanisms have direct implications for formulation photostability and the selection of appropriate packaging (e.g., UV-protective containers) for ophthalmic solutions.

Photodegradation Singlet oxygen quantum yield Pharmaceutical photostability

Transdermal Penetration Rate: Tetrahydrozoline Ion-Pair Flux vs. Naphazoline and Ephedrine

In an in vitro human epidermal flux study, tetrahydrozoline applied as a 10% solution of 1:1 molar ratio ion-pair with salicylic acid (SA) in liquid paraffin demonstrated approximately 3-fold slower transdermal flux compared to naphazoline and ephedrine ion-pairs under identical conditions [1]. Specifically, ephedrine-SA and naphazoline-SA ion-pairs exhibited similar fluxes (11.5 ± 2.3 and 12.0 ± 1.6 μg/cm²/h, respectively), whereas tetrahydrozoline-SA was significantly slower [1]. The corresponding SA fluxes from the ion-pairs were 18.6 ± 0.6, 7.8 ± 0.8, and 1.1 ± 0.1 μg/cm²/h for ephedrine, naphazoline, and tetrahydrozoline, respectively, indicating differential ion-pair dissociation and permeation behavior [1]. This lower transdermal permeability is relevant for topical formulations where minimizing systemic absorption is desired while maintaining local vasoconstrictor activity.

Transdermal drug delivery Ion-pair permeation Epidermal flux comparison

Salt-Form Compatibility in Multi-Component Ophthalmic Formulations: Tetrahydrozoline Phosphate vs. Hydrochloride in Combination Products

Tetrahydrozoline phosphate is specifically co-formulated in commercial ophthalmic solutions with antazoline phosphate (an antihistamine), whereas tetrahydrozoline hydrochloride is co-formulated with other active ingredients including chloramphenicol, dexamethasone sodium phosphate, and zinc sulfate in distinct product lines [1][2]. A validated stability-indicating RP-HPLC method has been developed and published for the simultaneous determination of chloramphenicol, dexamethasone sodium phosphate, and tetrahydrozoline hydrochloride in ophthalmic solution, with the method proven stability-indicating by resolution of APIs from forced degradation products per ICH guidelines [2]. The selection of phosphate vs. hydrochloride counterion affects: (a) aqueous solubility profile—tetrahydrozoline hydrochloride is freely soluble in water (46–47 mg/mL at 25°C, ~194–198 mM) , while tetrahydrozoline phosphate solubility data in peer-reviewed literature is limited; (b) buffering compatibility—phosphate salt contributes to the formulation's phosphate buffer system capacity; and (c) potential for common-ion effects with other phosphate-containing excipients. The Occupational Exposure Limit (OEL) monograph for tetrahydrozoline explicitly lists the hydrochloride, phosphate, and nitrate salts as covered under a single API assessment, indicating regulatory recognition of their pharmaceutical equivalence for occupational safety purposes [3].

Pharmaceutical salt selection Ophthalmic formulation compatibility HPLC stability-indicating methods

Tetrahydrozoline Phosphate (CAS 94133-85-4): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Ophthalmic Decongestant Formulations Requiring α1-Selective Vasoconstriction with Defined Tachyphylaxis Profile

Tetrahydrozoline phosphate is indicated for topical ophthalmic decongestant products where selective α1-adrenergic receptor agonism is the intended mechanism of action. Its receptor selectivity profile—distinct from mixed α1/α2 agonist naphazoline (~2:1 α2:α1) and α2-preferring oxymetazoline (~5:1 α2:α1)—produces constriction of both conjunctival arterioles and venules [1]. Formulators should account for the documented development of tachyphylaxis after 5–10 days of repeated use, as demonstrated in controlled clinical studies where tetrahydrozoline 0.05% showed diminished blanching efficacy after a 10-day regimen while naphazoline retained effectiveness [2]. At the standard 0.05% ophthalmic concentration, tetrahydrozoline provides rapid onset (<1 minute) with duration of 1–4 hours per instillation, and has demonstrated 93.5–97.4% efficacy in allergic conjunctivitis patients across a large case series of 1,156 subjects [1].

Combination Ophthalmic Products with Phosphate-Salt Antihistamines Requiring Counterion Compatibility

Tetrahydrozoline phosphate is the preferred salt form when formulating combination ophthalmic products containing antihistamine APIs also present as phosphate salts—such as antazoline phosphate—to avoid counterion exchange incompatibility that could alter solubility, stability, or bioavailability [3]. Published HPLC methods demonstrate the practical co-formulation of antazoline phosphate with tetrahydrozoline (as hydrochloride) in commercial ophthalmic solutions, establishing analytical precedent for simultaneous determination [3]. The phosphate salt's contribution to formulation buffer capacity may also be advantageous in multi-component solutions where phosphate-buffered systems at physiological pH are required. The Occupational Exposure Limit monograph confirms that the phosphate, hydrochloride, and nitrate salts share equivalent occupational hazard profiles, supporting salt-form flexibility in manufacturing without necessitating separate containment strategies [4].

Photostability-Critical Ophthalmic and Nasal Formulation Development

Tetrahydrozoline's approximately 2.5-fold lower singlet oxygen quantum yield (ΦΔ = 0.08) compared to naphazoline (ΦΔ = 0.2) under UV irradiation supports its selection for ophthalmic and nasal formulations where photostability is a critical quality attribute [5]. The distinct photodegradation mechanism of tetrahydrozoline—primarily involving hydroxyl radical (HO•)-mediated oxidation rather than the H₂O₂-only pathway observed for naphazoline—informs the selection of appropriate antioxidant excipients and packaging strategies [5]. This evidence is particularly relevant for products destined for markets with high ambient UV exposure or for formulations packaged in transparent or semi-transparent containers. The validated stability-indicating HPLC methods available for tetrahydrozoline hydrochloride in eye drop formulations provide a methodological framework adaptable to phosphate salt photostability studies [6].

Preclinical Research Models Requiring Imidazoline α1-Adrenoceptor Pharmacology with Defined Tissue Selectivity

Tetrahydrozoline's unique tissue-specific pharmacodynamic profile—full agonist activity in rabbit aorta (negative log molar ED₅₀ = 6.5) but zero agonist activity in rat aorta—makes it a valuable pharmacological tool for discriminating α1-adrenoceptor subtypes across species and tissues [7][8]. This property is distinct from oxymetazoline and clonidine, which show activity in both tissues albeit with different rank orders of potency and affinity [8]. For researchers investigating imidazoline desensitization mechanisms, tetrahydrozoline produces concentration- and time-dependent rightward shifts and depression of (-)-epinephrine concentration-effect curves in rat vas deferens, suggesting prolonged receptor blockade or inactivation that differs mechanistically from competitive antagonism [9]. The phosphate salt form may offer practical advantages in aqueous buffer solubility for in vitro pharmacology studies.

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